Miriplatin hydrate
Overview
Description
Miriplatin hydrate is a lipophilic platinum complex used primarily in the treatment of hepatocellular carcinoma, a type of liver cancer. It is known for its high affinity to lipiodol, which allows it to be used effectively in transcatheter arterial chemoembolization (TACE) procedures . This compound is available as a lyophilized powder for arterial injection and has been approved for medical use in Japan since 2009 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Miriplatin hydrate is synthesized through a series of chemical reactions involving platinum complexes. One common method involves reacting dichloro(1,2-diaminocyclohexane)platinum(II) with myristic acid in the presence of silver nitrate. The reaction is typically carried out in an aqueous medium, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlling reaction conditions such as temperature and pH to ensure high yield and purity. The use of non-toxic solvents and reagents is emphasized to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Miriplatin hydrate undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of ligands around the platinum center.
Hydrolysis: Leading to the formation of active platinum species that interact with biological targets.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include silver nitrate, myristic acid, and dichloro(1,2-diaminocyclohexane)platinum(II). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound include various platinum complexes that exhibit antitumor activity. These products are characterized by their ability to form platinum-DNA adducts, which are crucial for their therapeutic effects .
Scientific Research Applications
Miriplatin hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique coordination chemistry and reactivity. In biology and medicine, it is extensively researched for its antitumor properties and its use in TACE procedures for treating hepatocellular carcinoma . Additionally, this compound is being investigated for its potential use in combination therapies with other chemotherapeutic agents and radiation .
Mechanism of Action
The mechanism of action of miriplatin hydrate involves its conversion to active platinum species that interact with DNA, leading to the formation of platinum-DNA adducts. These adducts inhibit DNA replication and transcription, ultimately causing cell death. The compound also induces apoptosis through the activation of specific molecular pathways, including the p53 up-regulated modulator of apoptosis (PUMA) pathway .
Comparison with Similar Compounds
Miriplatin hydrate is often compared with other platinum-based chemotherapeutic agents such as cisplatin and oxaliplatin. While all these compounds share a common mechanism of action involving the formation of platinum-DNA adducts, this compound is unique in its lipophilicity and its ability to be used in TACE procedures. This makes it particularly effective for localized treatment of liver tumors .
List of Similar Compounds
Cisplatin: A widely used platinum-based chemotherapeutic agent.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetic properties.
This compound stands out due to its specific application in TACE and its unique lipophilic properties, which enhance its retention in tumor tissues .
Properties
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDBMUAJGMXQAY-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70N2O5Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.